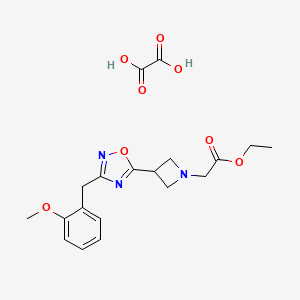

Ethyl 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

Description

Properties

IUPAC Name |

ethyl 2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4.C2H2O4/c1-3-23-16(21)11-20-9-13(10-20)17-18-15(19-24-17)8-12-6-4-5-7-14(12)22-2;3-1(4)2(5)6/h4-7,13H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQJADRRDTLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate (CAS Number: 1396888-96-2) is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.4 g/mol . The structural features include an oxadiazole ring, which is known for its bioactivity.

Anticancer Activity

Recent studies have indicated that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, compounds within this class have shown inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

| Compound | Target | Activity |

|---|---|---|

| Various | HDACs | Inhibition of cancer cell growth |

| Ethyl derivative | Specific cancer cell lines | Induced apoptosis |

Antimicrobial Activity

The antimicrobial potential of 1,2,4-oxadiazole derivatives has been extensively documented. These compounds have demonstrated activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Profiles

| Compound | Microorganism | Activity |

|---|---|---|

| Ethyl derivative | E. coli | Inhibition of growth |

| Ethyl derivative | S. aureus | Bactericidal effects |

Anti-inflammatory and Analgesic Effects

Studies have also highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can modulate inflammatory pathways and reduce pain perception by acting on various receptors involved in pain signaling .

Table 3: Anti-inflammatory Activities

| Compound | Mechanism | Effect |

|---|---|---|

| Ethyl derivative | COX inhibition | Reduced inflammation |

| Ethyl derivative | Cytokine modulation | Pain relief |

Case Studies

A notable study published in PMC explored the synthesis and biological evaluation of various oxadiazole derivatives, including those similar to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines while also displaying lower toxicity towards normal cells .

Another case study focused on the anti-inflammatory effects observed in animal models treated with oxadiazole derivatives. The results indicated a marked decrease in inflammatory markers and pain-related behaviors compared to control groups .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising an ethyl acetate moiety linked to a 1,2,4-oxadiazole ring and an azetidine unit. The synthesis of similar oxadiazole derivatives often involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions of hydrazides with carboxylic acids or their derivatives .

Common Synthesis Methods

- Cyclization Reactions : Utilizing hydrazides and carboxylic acids.

- Mannich Reaction : Employed for synthesizing substituted oxadiazoles .

- Reflux Techniques : Often used to enhance yield and purity of the final products .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to Ethyl 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Similar oxadiazoles have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Activity

Oxadiazole derivatives are also noted for their anti-inflammatory effects. They may inhibit inflammatory mediators such as cytokines and prostaglandins, contributing to reduced inflammation in various models of disease .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of 1,3,4-oxadiazole derivatives, compounds were screened for their anticancer properties using MTT assays. Results indicated that specific substitutions on the oxadiazole ring enhanced cytotoxic effects against breast cancer cell lines. The study concluded that modifications in the side chains could significantly influence biological activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antibacterial efficacy of substituted oxadiazoles. The results demonstrated that certain derivatives exhibited strong antibacterial activity at concentrations as low as 100 µg/mL against multiple strains. This highlights the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and amide groups are susceptible to hydrolytic cleavage under acidic or basic conditions. For example:

-

Acidic hydrolysis : The ester group in related oxadiazole derivatives undergoes hydrolysis to form carboxylic acids, often catalyzed by strong acids like HCl.

-

Basic hydrolysis : Amide bonds in similar structures (e.g., acetamide derivatives) may hydrolyze to produce amines and carboxylic acid salts under alkaline conditions .

Example :

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Ester hydrolysis | Acidic (H₃O⁺) | Carboxylic acid + ethanol | |

| Amide hydrolysis | Basic (OH⁻) | Amine + carboxylate salt |

Oxidation Reactions

The azetidine ring and methoxybenzyl substituent may undergo oxidation. For instance:

-

Oxidation of azetidine : The strained four-membered ring can react with oxidizing agents (e.g., peroxides) to form lactams or open into ketones .

-

Aromatic oxidation : The methoxy group on the benzyl substituent may oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄) .

Example :

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Azetidine oxidation | Peroxides (e.g., H₂O₂) | Lactam or ketone derivatives |

Ring-Opening Reactions

The oxadiazole ring is prone to nucleophilic attack or ring-opening under specific conditions:

-

Nucleophilic substitution : The oxadiazole’s heteroatoms (N and O) may participate in substitution reactions with nucleophiles (e.g., amines, alcohols) .

-

Base-mediated opening : Alkaline conditions can cleave the oxadiazole ring, potentially forming amides or imidates .

Example :

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Oxadiazole ring cleavage | Base (e.g., NaOH) | Amide derivatives |

Substitution and Condensation Reactions

The compound’s functional groups enable diverse substitution and condensation pathways:

-

Esterification : The carboxylic acid formed via hydrolysis may react with alcohols to form new esters .

-

Amide formation : The amine group (if generated from amide hydrolysis) can react with carbonyl compounds to form imides or amidines .

Example :

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Alcohols + acid catalyst | New ester derivatives |

Key Findings

-

Reactivity Patterns :

-

Mechanistic Insights :

-

Structural Stability :

-

Solubility in organic solvents suggests potential for solution-phase reactions.

-

Physical properties (melting/boiling points) remain undetermined, necessitating experimental validation for scalable processes.

-

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, emphasizing differences in core heterocycles, substituents, and bioactivity:

Key Comparisons

A. Heterocyclic Core and Bioactivity

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazoles, which are prone to ring-opening under acidic conditions . Both cores exhibit antibacterial activity, but 1,2,4-oxadiazoles are less explored in azetidine-containing systems .

- Azetidine vs.

B. Substituent Effects

- Oxalate Salt : The oxalate counterion increases aqueous solubility relative to neutral esters (e.g., ethyl acetate derivatives in ), which may enhance bioavailability .

Q & A

Basic: What are the critical steps in synthesizing this compound?

Methodological Answer:

The synthesis typically involves:

Oxadiazole Ring Formation : Coupling 2-methoxybenzyl-substituted precursors (e.g., nitrile oxides with amidoximes) under reflux conditions .

Azetidine Functionalization : Introducing the azetidine ring via nucleophilic substitution or cycloaddition reactions, often using cesium carbonate as a base in DMF .

Esterification : Reacting the intermediate with ethyl chloroacetate in the presence of KOH .

Salt Formation : Treating the free base with oxalic acid in ethanol to yield the oxalate salt .

Advanced: How can reaction conditions be optimized for oxadiazole ring formation?

Methodological Answer:

- Catalyst Selection : Use Cs₂CO₃ (1.5 equiv.) to enhance nucleophilicity in DMF .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics compared to ethanol or acetone .

- Temperature/Time : Stirring at room temperature for 16–18 hours minimizes side reactions while maintaining yield (65–75%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures purity .

Basic: Which spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Identify protons on the azetidine (δ 3.5–4.5 ppm) and oxadiazole (δ 7.2–8.0 ppm for aromatic protons) .

- IR Spectroscopy : Detect C=O stretches (ester: ~1740 cm⁻¹; oxalate: ~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~450–500) .

Advanced: How to resolve NMR ambiguities in the azetidine moiety?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Variable Temperature NMR : Suppress signal broadening caused by azetidine ring puckering .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to enhance resolution of labile protons .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., DMF) .

- Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: How to design a SAR study for the 2-methoxybenzyl group?

Methodological Answer:

Substituent Variation : Replace methoxy with halogens, alkyl chains, or electron-withdrawing groups .

Biological Assays : Test against target enzymes/receptors (e.g., kinase inhibition) using in vitro assays .

Computational Modeling : Perform docking studies (e.g., AutoDock) to predict binding affinities .

Basic: What purification methods are effective?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove polar impurities .

- Column Chromatography : Optimize mobile phase (e.g., 3:7 ethyl acetate/hexane) for better resolution .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

- Purity Validation : Confirm compound integrity via HPLC (>95% purity) .

- Assay Standardization : Use positive controls (e.g., reference inhibitors) and replicate experiments .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% v/v) to avoid solvent interference .

Basic: How to determine solubility and stability?

Methodological Answer:

- Solubility Screening : Test in PBS, DMSO, and ethanol using UV-Vis spectroscopy .

- Stability Studies : Monitor degradation via TGA (thermal stability) and accelerated aging (40°C/75% RH) .

Advanced: Strategies for mitigating degradation during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.